N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O3S3/c1-9(2)18-24(20,21)10-5-6-11-13(8-10)23-15(16-11)17-14(19)12-4-3-7-22-12/h3-9,18H,1-2H3,(H,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRXNWQGFSWISTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O3S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-aminobenzothiazole with thiophene-2-carboxylic acid in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then treated with isopropylsulfonyl chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic substitution reactions can occur on the benzothiazole ring using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane at 0°C.
Reduction: LiAlH4 in dry ether at reflux temperature.
Substitution: Halogenation using bromine in acetic acid at room temperature.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines and alcohols.
Substitution: Halogenated derivatives of the benzothiazole ring.
Scientific Research Applications
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonamide group is crucial for its binding affinity and specificity. Pathways involved include the inhibition of DNA synthesis and disruption of cellular metabolism.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substitution Patterns and Molecular Properties
Binding Affinity and Pharmacological Activity
Table 2: Comparative Binding and Activity Data
- Key Observations :
Therapeutic Potential and Limitations
- Target Compound : The sulfamoyl group may improve solubility and pharmacokinetics over halogenated analogs (e.g., ’s dichloro derivative), but its larger size could limit blood-brain barrier penetration .
- Competitive Advantages: Compared to BTA, the thiophene-carboxamide moiety may enhance binding to hydrophobic kinase domains . Unlike GDC-0834, the benzothiazole core may offer selectivity for non-BTK targets .
Biological Activity
N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables and case studies.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, compounds containing benzothiazole derivatives have demonstrated significant cytotoxic effects against various cancer cell lines.
In a study involving 2D and 3D cell culture methods on human lung cancer cell lines (A549, HCC827, NCI-H358), several benzothiazole derivatives showed promising results. The most active compounds exhibited IC50 values in the low micromolar range, indicating their effectiveness in inhibiting cell proliferation (see Table 1 for detailed IC50 values).
| Compound | Cell Line | IC50 (μM) | Assay Type |
|---|---|---|---|
| Compound 5 | A549 | 6.26 ± 0.33 | 2D |
| Compound 6 | HCC827 | 6.48 ± 0.11 | 2D |
| Compound 9 | NCI-H358 | 20.46 ± 8.63 | 3D |
These findings suggest that modifications in the chemical structure can significantly enhance the antitumor activity of benzothiazole derivatives.
Antimicrobial Activity
The antimicrobial properties of this compound have also been investigated. In vitro tests against Gram-positive Staphylococcus aureus and Gram-negative Escherichia coli revealed that certain derivatives exhibited notable antibacterial activity.
Case Study: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of several benzothiazole derivatives using broth microdilution methods according to CLSI guidelines. The results indicated that compounds with similar structural features to this compound were effective against both bacterial strains.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 μg/mL |
| Compound B | S. aureus | 16 μg/mL |
These results underscore the potential for this compound class in developing new antimicrobial agents.
The proposed mechanisms of action for the biological activities of benzothiazole derivatives include:
- DNA Intercalation : Many compounds bind to DNA, disrupting replication and transcription processes.
- Enzyme Inhibition : Some derivatives inhibit specific enzymes involved in tumor growth or bacterial metabolism.
- Apoptosis Induction : Certain compounds trigger programmed cell death in cancer cells through various signaling pathways.
Q & A
Q. What are the established synthetic routes for N-[6-(propan-2-ylsulfamoyl)-1,3-benzothiazol-2-yl]thiophene-2-carboxamide?
The compound is synthesized via multi-step reactions, often involving:
- S-Alkylation : Reaction of intermediates like 6-aminothiouracil with chloroacetamide derivatives in DMF with K₂CO₃ to introduce sulfamoyl groups .
- Coupling reactions : Thiophene-2-carboxamide derivatives are typically attached to benzothiazole scaffolds via nucleophilic substitution or condensation, as seen in analogous syntheses of thiophene-benzothiazole hybrids .
- Purification : Chromatography or recrystallization from ethanol/DMF mixtures to isolate the final product .
Q. How is this compound characterized structurally and chemically?
Key characterization methods include:
- Spectroscopy : IR (C=O, N-H stretches), ¹H/¹³C NMR (thiophene and benzothiazole proton environments), and mass spectrometry (molecular ion peaks) .
- Elemental analysis : To confirm purity and stoichiometry .
- X-ray crystallography : For absolute configuration determination using SHELX programs (e.g., SHELXL for refinement) .
Q. What biological activities are associated with this compound?
While direct data on this compound is limited, structurally related benzothiazole-thiophene hybrids exhibit:
- Antimicrobial activity : Against Gram-positive bacteria and fungi via membrane disruption or enzyme inhibition .
- Enzyme inhibition : Carbonic anhydrase isoforms (e.g., CA II and XII) via sulfamoyl group interactions .
Advanced Research Questions
Q. How can researchers optimize synthetic yield and purity for this compound?
Methodological considerations:
- Solvent selection : Polar aprotic solvents (DMF, THF) enhance reaction rates for S-alkylation steps .
- Catalysts : K₂CO₃ or NaH improves nucleophilicity in coupling reactions .
- Temperature control : Reflux conditions (70–80°C) for thiophene ring formation, with cooling to prevent side reactions .
Q. What contradictions exist in spectral or biological data for similar compounds, and how are they resolved?
Common discrepancies include:
- NMR peak splitting : Overlapping signals from thiophene and benzothiazole protons require 2D NMR (COSY, HSQC) for assignment .
- Biological variability : Differences in antimicrobial efficacy across studies may arise from assay conditions (e.g., pH sensitivity in sulfamoyl group activity) .
Q. How can molecular docking guide the design of derivatives with enhanced activity?
Computational strategies:
- Target selection : Prioritize enzymes like carbonic anhydrase or bacterial kinases based on structural homology to validated targets .
- Docking software : Use AutoDock Vina or Schrödinger Suite to model sulfamoyl-thiophene interactions with active sites, focusing on hydrogen bonding and hydrophobic contacts .
- Validation : Compare docking scores with in vitro IC₅₀ values to refine predictive models .
Q. What are the challenges in crystallizing this compound, and how are they addressed?
Crystallization hurdles and solutions:
- Solubility : Use mixed solvents (ethanol/water) to modulate nucleation .
- Twinned crystals : Employ SHELXD for structure solution and SHELXL for refinement of challenging datasets .
- Disorder : Partial occupancy modeling or temperature-controlled diffraction experiments improve resolution .
Methodological Insights from Evidence
- Synthesis : and highlight S-alkylation and coupling as critical steps, with yields averaging 65–76% .
- Characterization : and emphasize the role of NMR in resolving complex proton environments .
- Biological Testing : notes fluorine-substituted analogs show enhanced activity, suggesting substituent effects on efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
